1,4-Bis-benzyl-4-piperidinecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibenzylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-19(23)20(15-17-7-3-1-4-8-17)11-13-21(14-12-20)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVIRHOKPHYESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyl 4 Substituted Piperidine 4 Carboxylic Acids
Established Synthetic Routes to the Piperidine (B6355638) Core
The foundational step in synthesizing the target compounds is the efficient construction of the 1-benzyl-4-substituted piperidine ring. Several classical and reliable methods have been established for this purpose.
Alkylation and Esterification Reactions
A direct and versatile approach to obtaining the 1-benzyl-4-piperidinecarboxylic acid framework begins with 4-piperidinecarboxylic acid. This method involves a sequence of esterification followed by N-alkylation.
A typical procedure is outlined in the following steps google.com:
Esterification: 4-Piperidinecarboxylic acid is first converted to its corresponding ester, commonly the methyl ester, to protect the carboxylic acid functionality. This is often achieved by reacting the starting material with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride google.com. The reaction mixture is typically refluxed to ensure complete conversion, yielding the methyl 4-piperidinecarboxylate salt google.com.
N-Alkylation: The secondary amine of the piperidine ring is then alkylated using benzyl (B1604629) bromide or a similar benzylating agent. The reaction is carried out in the presence of a base, like potassium carbonate, in a suitable solvent such as dimethylformamide (DMF) chemicalbook.com. This step introduces the benzyl group onto the nitrogen atom, leading to the formation of N-benzyl-4-piperidinecarboxylic acid methyl ester google.com.
Hydrolysis: The final step is the hydrolysis of the methyl ester to yield the desired N-benzyl-4-piperidinecarboxylic acid. This is typically accomplished by treating the ester with a base, such as sodium hydroxide, in a methanol-water mixture, followed by acidification to precipitate the carboxylic acid google.com.
| Step | Reactants | Reagents | Key Conditions | Product |
| 1 | 4-Piperidinecarboxylic acid, Methanol | Thionyl chloride | Reflux | Methyl 4-piperidinecarboxylate hydrochloride |
| 2 | Methyl 4-piperidinecarboxylate hydrochloride | Benzyl bromide, Potassium carbonate | 65 °C | N-benzyl-4-piperidinecarboxylic acid methyl ester |
| 3 | N-benzyl-4-piperidinecarboxylic acid methyl ester | Sodium hydroxide, Water | Reflux | N-benzyl-4-piperidinecarboxylic acid |
Formation of 1-Benzyl-4-piperidone as a Key Intermediate
A widely employed strategy in the synthesis of 4-substituted piperidine derivatives is the use of 1-benzyl-4-piperidone as a versatile intermediate. The carbonyl group at the 4-position is highly reactive and can be readily transformed into a variety of functional groups, including hydroxyl, cyano, and amino groups, which can then be further manipulated to introduce the carboxylic acid moiety or its precursors. guidechem.com
One common method for synthesizing 1-benzyl-4-piperidone involves the direct N-benzylation of 4-piperidone (B1582916) monohydrate hydrochloride. The reaction is typically performed using benzyl bromide in the presence of a base like anhydrous potassium carbonate in a solvent such as DMF. The mixture is heated to drive the reaction to completion, yielding 1-benzyl-4-piperidone after workup and purification. chemicalbook.com
Another route involves a multi-step process starting from benzylamine (B48309) and methyl acrylate. This synthesis proceeds through a Michael addition followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation. chemicalbook.comguidechem.com
| Starting Materials | Reagents | Reaction Type | Product |
| 4-Piperidone monohydrate hydrochloride, Benzyl bromide | Anhydrous potassium carbonate | N-Alkylation | 1-Benzyl-4-piperidone |
| Benzylamine, Methyl acrylate | Sodium methoxide | Michael Addition, Dieckmann Condensation, Hydrolysis, Decarboxylation | 1-Benzyl-4-piperidone |
Dieckmann Condensation and Hydrolysis-Decarboxylation Approaches
The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters, which are valuable precursors to cyclic ketones like 1-benzyl-4-piperidone. This approach typically starts with the Michael addition of benzylamine to two equivalents of methyl acrylate, forming N,N-bis(β-propionate methyl ester) benzylamine. chemicalbook.com
This diester then undergoes an intramolecular cyclization via Dieckmann condensation in the presence of a strong base, such as sodium metal in toluene, to form a β-keto ester intermediate. chemicalbook.com Subsequent hydrolysis and decarboxylation of this intermediate, often achieved by heating with acid, removes the ester group and yields 1-benzyl-4-piperidone. guidechem.com Microwave irradiation has also been explored to optimize the conditions for both the Michael addition and the Dieckmann condensation steps. guidechem.com
Advanced Synthesis of 1-Benzyl-4-substituted Piperidine-4-carboxylic Acid Derivatives
More advanced synthetic methods allow for the introduction of diverse substituents at the 4-position of the piperidine ring, leading to a wide array of derivatives. These methods often involve multi-step sequences and sophisticated chemical transformations.
Strecker-type Condensation for 4-Amino or 4-Cyano Substituted Analogs
The Strecker synthesis and its variations provide an efficient route to α-aminonitriles, which are direct precursors to α-amino acids. In the context of piperidine chemistry, a Strecker-type condensation can be applied to 1-benzyl-4-piperidone to introduce both an amino and a cyano group at the 4-position.
For instance, the reaction of 1-benzyl-4-piperidone with aniline (B41778) and trimethylsilyl (B98337) cyanide is a known method to produce 1-benzyl-4-phenylamino-4-cyanopiperidine. guidechem.comdtic.mil This α-aminonitrile can then be hydrolyzed to the corresponding carboxylic acid, yielding a 4-amino-4-carboxylic acid derivative. The cyano group itself is a versatile handle that can be converted to other functionalities. The yield of this Strecker-type reaction can be significantly high, with optimized reaction times leading to yields of nearly 80%. dtic.mil
Multi-Step Protection and Coupling Strategies
The synthesis of highly functionalized 1-benzyl-4-substituted piperidine-4-carboxylic acid derivatives often requires multi-step strategies involving the use of protecting groups and advanced cross-coupling reactions. The N-benzyl group itself serves as a robust protecting group for the piperidine nitrogen. dtic.mil
For example, the Shapiro reaction can be used to convert 1-benzyl-4-piperidone into an alkenylsilane reagent. acs.orgacs.org This involves the formation of a tosylhydrazone from the piperidone, which then undergoes fragmentation in the presence of a strong base to generate an alkenyllithium species. acs.org This species can be trapped with an electrophile, such as a silyl (B83357) chloride, to form a vinylsilane. This vinylsilane can then participate in palladium-catalyzed cross-coupling reactions with various aryl halides to introduce aryl substituents at the 4-position of the piperidine ring. acs.orgacs.orgresearchgate.net These coupling reactions can often be performed at room temperature. acs.orgacs.org Subsequent modification of the introduced aryl group or the vinyl group can lead to the desired carboxylic acid functionality.
These advanced strategies highlight the modularity of piperidine synthesis, allowing for the creation of a diverse library of compounds based on the 1-benzyl-4-piperidinecarboxylic acid scaffold.
Derivatization of the Carboxylic Acid Moiety (e.g., esterification, amidation)
The carboxylic acid group of 1-benzyl-4-substituted piperidine-4-carboxylic acids is a versatile handle for further chemical modifications, most commonly through esterification and amidation. These reactions are crucial for creating a diverse range of derivatives for various applications.
Esterification: The carboxylic acid can be converted to its corresponding ester, such as a methyl ester, by treatment with methanol. For example, N-benzyl-4-piperidinecarboxylic acid can be hydrolyzed from its methyl ester precursor. google.com In some synthetic sequences, the ester is formed after the core piperidine structure is established. For instance, after hydrolysis of an anilino-amide to the corresponding carboxylic acid, treatment with thionyl chloride followed by methanol yields the methyl ester. researchgate.net
Amidation: The formation of amides from the carboxylic acid is another important derivatization. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride, and then reacting it with an amine. google.com A patent describes the synthesis of various piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives. google.com These amidation reactions are often central to the synthesis of biologically active molecules. For instance, N-acylation of an anilino-ester with propionyl chloride is a key step in producing fentanyl analogues. researchgate.net The reactivity of the carboxylic acid allows for the introduction of a wide array of amide functionalities, significantly expanding the chemical space of these compounds. acgpubs.org
Table 1: Examples of Carboxylic Acid Derivatization Reactions
| Starting Material | Reagents | Product | Reaction Type |
| N-benzyl-4-piperidinecarboxylic acid | Thionyl chloride, then ammonia (B1221849) in acetonitrile | N-benzyl-4-piperidinecarboxamide | Amidation |
| 1-Benzyl-4-phenylamino-4-piperidinecarboxylic acid | Thionyl chloride, then methanol | Methyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate | Esterification |
| Piperidine-1,4-dicarboxylic acid mono-tert-butyl ester | 1-Propenephosphonic acid cyclic anhydride, then 3,4-dichloroaniline | 4-[(3,4-Dichloro-phenyl)-ethyl-carbamoyl]-piperidine-1-carboxylic acid-tert-butyl ester | Amidation |
Introduction of Halogen Substituents (e.g., difluorination)
The incorporation of halogen atoms, particularly fluorine, into the piperidine ring can significantly influence the physicochemical and biological properties of the resulting compounds. nih.govresearchgate.net Synthetic strategies for introducing halogens often involve specialized reagents and reaction conditions.
The synthesis of fluorinated piperidines can be challenging, often requiring multi-step procedures and the use of pre-functionalized substrates. nih.gov One approach involves the dearomatization-hydrogenation (DAH) of fluoropyridine precursors using a rhodium catalyst to produce all-cis-(multi)fluorinated piperidines. nih.gov Another method utilizes heterogeneous palladium-catalyzed hydrogenation of fluoropyridines, which has been shown to be robust and tolerant of air and moisture. acs.org This method allows for the chemoselective reduction of the fluoropyridine ring while preserving other aromatic systems. acs.org
The introduction of fluorine can also be achieved through nucleophilic substitution or by using radical intermediates, though these methods may have limitations. nih.gov For instance, the diastereoselective synthesis of monofluorinated piperidines can be accomplished via nucleophilic substitution, but this requires precursors with defined stereochemistry. nih.gov A study on the synthesis of fluorine-containing piperidine γ-amino acid derivatives utilized the oxidative ring opening of a bicyclic γ-lactam followed by reductive amination with fluoroalkylamines. jyu.fi
Table 2: Methods for the Synthesis of Fluorinated Piperidines
| Method | Catalyst/Reagents | Key Features |
| Dearomatization-Hydrogenation (DAH) | Rhodium catalyst | One-pot process, highly diastereoselective for all-cis products. nih.gov |
| Heterogeneous Hydrogenation | Palladium catalyst | Tolerant of air and moisture, chemoselective reduction. acs.org |
| Nucleophilic Substitution | N/A | Requires pre-decorated substrates with defined stereochemistry. nih.gov |
| Oxidative Ring Opening/Reductive Amination | N/A | Stereocontrolled synthesis starting from a chiral γ-lactam. jyu.fi |
Reaction Optimization and Process Scale-up Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of 1-benzyl-4-substituted piperidine-4-carboxylic acid derivatives necessitates careful optimization of reaction conditions and process parameters. Key considerations include improving yields, minimizing reaction times, using readily available and cost-effective starting materials, and ensuring the process is safe and scalable.
An example of process optimization is seen in the synthesis of methyl piperidin-4-yl-carbamate. An efficient route was developed using reductive amination of 1-benzylpiperidin-4-one with ammonia and a Raney-Ni catalyst, followed by deprotection. researchgate.net This method offers advantages such as the use of commercially available raw materials and shorter reaction times, leading to high yields, making it suitable for large-scale manufacturing. researchgate.net
A Chinese patent describes a method for preparing 1-benzyl-4-anilino-piperidine-4-carboxylic acid that avoids the use of large quantities of organic solvents like dichloromethane (B109758) and isopropanol, thereby improving the process flow and reducing environmental impact. google.com The optimization of each reaction step is crucial for achieving a more sustainable and economically viable process.
The development of a scalable process for piperidin-4-yl-carbamates also highlights the importance of using easily handled reagents and minimizing purification steps. researchgate.net The choice of protecting groups, such as the benzyl group, is also a critical factor, as it should be stable under various reaction conditions but readily removable in a high-yielding final step. dtic.mil
Chiral Synthesis Approaches for Stereoselective Production
The synthesis of enantiomerically pure piperidine derivatives is of great importance, as the stereochemistry of these molecules often dictates their biological activity. Several chiral synthesis strategies have been developed to produce specific stereoisomers of 1-benzyl-4-substituted piperidine-4-carboxylic acids and related compounds.
One approach to obtaining enantioenriched fluorinated piperidines involves expanding upon the heterogeneous hydrogenation method. By employing a chiral catalyst or a chiral auxiliary, it is possible to achieve high enantioselectivity in the reduction of fluoropyridines. acs.org
Another strategy involves starting from a chiral precursor. For instance, the enantiospecific synthesis of 2-substituted carboxypiperidines has been achieved using amino acids with known stereochemistry. mdpi.com The piperidine ring is formed through the alkylation of the amine with a dihaloalkane, resulting in high yields and preserving the stereochemical integrity of the starting material. mdpi.com
The stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives has been accomplished through the oxidative ring opening of a chiral unsaturated bicyclic γ-lactam. jyu.fi The stereochemistry of the final product is determined by the configuration of the chiral centers in the starting lactam. This method can be extended to access enantiopure piperidine γ-amino esters. jyu.fi
Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. While not specific to 1-benzyl-4-piperidinecarboxylic acid itself, the use of chiral auxiliaries like (S)-4-benzyl-2-oxazolidinone is a well-established method in asymmetric synthesis and could be adapted for the stereoselective construction of substituted piperidines. aksci.com
Chemical Reactivity and Transformation Studies of 1 Benzyl 4 Substituted Piperidine 4 Carboxylic Acids
Oxidation Reactions and Product Characterization
The oxidation of 1-benzyl-4-substituted piperidine-4-carboxylic acids can occur at several sites, primarily the N-benzyl group and the C4-benzyl group. The tertiary amine of the piperidine (B6355638) ring and the benzylic positions are susceptible to oxidation under various conditions.
The oxidation of N-benzylpiperidines is a known transformation. For instance, electrochemical studies on N-benzyl-4-piperidone curcumin (B1669340) analogs have shown that these compounds undergo a two-electron irreversible oxidation. This process is suggested to occur via a Shono-type oxidation, potentially leading to dimerization of the molecules. nih.gov The oxidation potentials for these N-benzyl derivatives show a good correlation with theoretical calculations, indicating a predictable electrochemical behavior. nih.gov In these systems, the N-benzyl group is a key factor influencing the redox properties. nih.gov
Furthermore, the benzylic methylene (B1212753) groups are prone to oxidation to form ketones. Efficient aerobic oxidation of benzylic methylenes can be achieved using N-hydroxyimide organocatalysts with an iron salt promoter. nih.gov This method has a broad substrate scope, suggesting its potential applicability to the benzylic positions in 1,4-Bis-benzyl-4-piperidinecarboxylic acid. nih.gov
Table 1: Representative Oxidation Reactions of Related N-Benzyl Piperidine Derivatives
| Starting Material | Reagents and Conditions | Major Product(s) | Reference |
| N-benzyl-4-piperidone curcumin analogs | Differential pulse and cyclic voltammetry | Oxidized dimeric species | nih.gov |
| Ethylbenzene (model for benzylic CH2) | N-hydroxy-sacloyl-imide (NHSI), Fe(NO3)3, O2, ethyl acetate, 60°C | Acetophenone | nih.gov |
The characterization of the oxidation products would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to determine the structure of the new carbonyl or other oxidized functionalities, and Mass Spectrometry (MS) to confirm the molecular weight of the products.
Reduction Reactions and Product Characterization
The reduction of this compound can target the carboxylic acid group and potentially the aromatic rings under more forcing conditions.
The carboxylic acid moiety can be reduced to a primary alcohol. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) complexes. For example, 3,4-substituted 2-piperidones can be reduced to the corresponding piperidines with reagents like LiAlH4 or sodium borohydride (B1222165) (NaBH4). dtic.mil While this is for a piperidone, the reduction of the carboxylic acid group in the target molecule would follow similar principles.
Catalytic hydrogenation is another important reduction method. While typically used for the reduction of the pyridine (B92270) ring to a piperidine, as in the synthesis of piperidine-4-carboxylic acid from isonicotinic acid using a platinum catalyst in glacial acetic acid, it can also be employed for other reductions. researchgate.netgoogle.com For instance, catalytic hydrogenation of 4-benzylpyridine (B57826) over a suitable catalyst leads to the formation of 4-benzylpiperidine. wikipedia.org In the case of this compound, catalytic hydrogenation could potentially lead to the de-benzylation of the nitrogen atom or reduction of the aromatic rings, depending on the catalyst and reaction conditions.
Table 2: Representative Reduction Reactions of Related Piperidine Carboxylic Acids
| Starting Material | Reagents and Conditions | Major Product(s) | Reference |
| 2,6-Dichloropyridine-4-carboxylic acid | H2, Platinum (Adams catalyst), glacial acetic acid | Piperidine-4-carboxylic acid | researchgate.net |
| Isonicotinic acid | H2, Raney Nickel | 4-Piperidinecarboxylic acid | google.com |
| 4-Cyanopyridine | 1. Toluene, 2. Catalytic Hydrogenation | 4-Benzylpiperidine | wikipedia.org |
Product characterization for reduction reactions would involve techniques like IR spectroscopy to observe the disappearance of the carboxylic acid carbonyl and the appearance of a hydroxyl stretch (if reduced to an alcohol), along with NMR and MS for complete structural elucidation.
Nucleophilic Substitution Reactions
The piperidine ring itself is generally not susceptible to direct nucleophilic substitution. However, the substituents on the ring can undergo such reactions. In the case of this compound, the primary site for nucleophilic substitution would be the benzylic positions if a suitable leaving group is present.
While the target molecule does not have an inherent leaving group on the benzyl (B1604629) substituents, derivatives could be synthesized to enable these reactions. For instance, if a bromo or chloro group were introduced onto one of the benzyl rings, it would serve as a site for nucleophilic aromatic substitution. The reactivity in such SNAr reactions is influenced by the nature of the leaving group and the substituents on the aromatic ring. nih.govrsc.org
Furthermore, the carboxylic acid group can be converted into other functional groups via nucleophilic acyl substitution. For example, activation of the carboxylic acid to an acid chloride or an ester would allow for reaction with various nucleophiles like amines or alcohols to form amides or new esters, respectively.
Intramolecular nucleophilic substitution can also be a key reaction in the synthesis of piperidine derivatives, often involving the formation of the piperidine ring itself through cyclization. nih.gov
Table 3: Representative Nucleophilic Substitution Reactions Involving Piperidine Scaffolds
| Starting Material | Reagents and Conditions | Major Product(s) | Reference |
| 2-Substituted N-methylpyridinium ions | Piperidine, methanol (B129727) | 2-Piperidinyl-N-methylpyridinium ions | nih.govrsc.org |
| Halogenated amides | Trifluoromethanesulfonic anhydride, then NaBH4 | Piperidines (via intramolecular cyclization) | nih.gov |
| 4-Piperidone (B1582916) monohydrate hydrochloride | KCN, (NH4)2CO3 | Piperidine-4-spiro-5'-hydantoin | orgsyn.org |
The products of nucleophilic substitution reactions are typically characterized by comparing their spectroscopic data (NMR, IR, MS) with those of the starting materials to confirm the incorporation of the new substituent.
Spectroscopic and Structural Characterization Techniques for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Structure Assignment
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 1,4-Bis-benzyl-4-piperidinecarboxylic acid, the spectrum would be characterized by distinct signals corresponding to the aromatic protons of the two benzyl (B1604629) groups and the aliphatic protons of the piperidine (B6355638) ring. The benzylic protons would likely appear as singlets, while the piperidine protons would exhibit more complex splitting patterns (triplets or multiplets) due to spin-spin coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include those for the carboxyl carbon, the quaternary carbon at the 4-position of the piperidine ring, the carbons of the two benzyl groups (both aromatic and benzylic), and the carbons of the piperidine ring. The chemical shifts of these carbons are indicative of their electronic environment.
To illustrate the expected NMR data, the following table presents typical ¹H and ¹³C NMR chemical shifts for a related compound, 1-(4-methylbenzyl)piperidine (B2401431) rsc.org.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic-H | 7.57-7.50 (m) | 135.71, 135.52, 128.71, 128.64 |
| Benzylic-H | 3.76 (s) | 65.64 |
| Piperidine-H (α to N) | 2.68 (s) | 62.68, 53.86 |
| Piperidine-H (β, γ to N) | 1.89-1.77 (m) | 39.72, 39.30, 38.88, 25.59, 24.09 |
| Methyl-H | - | 20.71 |
Data for 1-(4-methylbenzyl)piperidine in DMSO rsc.org.
Mass Spectrometry (GC-MS, LC-MS/MS) for Compound Identification and Metabolite Profiling
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In conjunction with chromatography (GC-MS or LC-MS/MS), it can also be used to identify and quantify the compound in complex mixtures, such as in metabolite profiling studies.
For this compound, mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide valuable structural information. For instance, cleavage of the benzyl groups would result in characteristic fragment ions. While a specific mass spectrum for this compound is not available, data from related compounds like 4-Benzylpiperidine can be illustrative. The mass spectrum of 4-Benzylpiperidine shows a molecular ion peak and fragmentation patterns consistent with its structure nih.gov.
LC-MS/MS, in particular, is a highly sensitive and selective technique that would be well-suited for the analysis of this compound in biological matrices. This technique allows for the identification of metabolites by monitoring specific precursor-to-product ion transitions.
Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch and a sharp C=O stretch), the C-H bonds of the aromatic and aliphatic portions of the molecule, and the C-N bond of the piperidine ring. A study on 4-piperidinecarboxylic acid provides insight into the characteristic vibrational frequencies of the piperidine and carboxylic acid moieties researchgate.net.
The following table summarizes the expected key IR absorption bands for this compound, with reference to data for related structures researchgate.netnist.gov.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid O-H Stretch | 3300-2500 (broad) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Carbonyl (C=O) Stretch | 1725-1700 |
| Aromatic C=C Bending | 1600-1450 |
| C-N Stretch | 1250-1020 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the benzyl groups, which contain chromophores that absorb in the UV region. The presence of the two benzyl groups would likely result in a strong absorption band in the range of 250-270 nm.
X-ray Crystallography for Solid-State Structure Determination
While a crystal structure for this compound has not been reported, the synthesis of a related compound, 4-carboxy-1,4-dibenzylpiperidin-1-ium bromide, has been described, suggesting that crystalline derivatives can be prepared for X-ray analysis.
Computational Chemistry and Molecular Modeling in Piperidine Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can elucidate aspects of molecular structure, stability, and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's ability to donate or accept electrons, respectively. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller energy gap suggests higher reactivity and a greater propensity for electronic transitions. nih.gov
For piperidine (B6355638) derivatives, the distribution of HOMO and LUMO is typically influenced by the nature and position of substituents. In a molecule like 1,4-Bis-benzyl-4-piperidinecarboxylic acid, the HOMO is expected to be localized on the electron-rich benzyl (B1604629) and piperidine rings, indicating these are the primary sites for electron donation. Conversely, the LUMO would likely be distributed over the carboxylic acid group and the aromatic rings, which can act as electron acceptors.
The HOMO-LUMO energy gap is a critical parameter for predicting the polarizability and biological activity of a molecule. nih.gov While specific values for this compound are not documented, studies on analogous benzylpiperidine structures provide representative data.
Table 1: Representative HOMO, LUMO, and Energy Gap Values for Analogous Piperidine Derivatives (Calculated via DFT)
| Compound/Analog Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| N-Benzylpiperidine Analog | -6.2 to -5.8 | -0.5 to -0.1 | 5.7 to 5.7 |
| Piperidine Carboxylic Acid Analog | -6.5 to -6.1 | -1.0 to -0.6 | 5.5 to 5.5 |
| Substituted Benzylhydrazine Analog nih.gov | -0.26751 | -0.18094 | -0.08657 |
Note: The values presented are illustrative and based on computational studies of structurally related compounds. The negative energy gap value in the last entry is unusual and may be specific to the calculation methods of that particular study.
The Molecular Electrostatic Potential Surface (MEPS) is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species, such as biological receptors. researchgate.netrsc.org
In a MEPS map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. For this compound, these would be expected around the oxygen atoms of the carboxylic acid group. Regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. These are often found around the hydrogen atoms of the carboxylic acid and the piperidine ring's nitrogen-bound hydrogen (if protonated). The aromatic rings would present a more complex surface with regions of both negative (above and below the plane of the ring) and slightly positive (around the hydrogen atoms) potential. Understanding these surfaces is crucial for predicting non-covalent interactions like hydrogen bonding, which are fundamental to ligand-receptor binding. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can reveal stabilizing hyperconjugative interactions. nih.govnih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions.
Molecular docking simulations of this compound with a hypothetical target would involve placing the molecule in the binding site of the receptor and sampling different conformations and orientations. The resulting "poses" are then scored based on a function that estimates the binding affinity (e.g., in kcal/mol).
Table 2: Illustrative Binding Affinities of Analogous Piperidine Derivatives with Various Receptors from Molecular Docking Studies
| Compound/Analog Type | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| N-Benzylpiperidine Analog nih.gov | Acetylcholinesterase | -8.0 to -11.5 | Steric and Electrostatic |
| Piperidine Carboxylic Acid Analog researchgate.net | GABA Transporter | -7.5 to -9.0 | Hydrophobic and H-bonding |
| Piperazine-2-carboxylic acid derivative nih.gov | Acetylcholinesterase | -8.2 to -9.8 | H-bonding and Hydrophobic |
Note: These values are examples from studies on related compounds and serve to illustrate the typical range of binding affinities observed for this class of molecules.
A crucial outcome of molecular docking is the identification of key amino acid residues that are critical for binding. For this compound, a docking study might reveal the following potential interactions:
Hydrogen Bonding: The carboxylic acid's hydroxyl group acting as a hydrogen bond donor to an acceptor on the protein (e.g., the backbone carbonyl of an amino acid). The carbonyl oxygen of the carboxylic acid acting as a hydrogen bond acceptor from a donor on the protein (e.g., the amide group of asparagine or glutamine).
Ionic Interactions: If the carboxylic acid is deprotonated (as a carboxylate), it could form a salt bridge with a positively charged residue like lysine (B10760008) or arginine.
Hydrophobic and Aromatic Interactions: The two benzyl groups are likely to fit into hydrophobic pockets within the receptor, potentially forming π-π stacking or T-stacking interactions with phenylalanine, tyrosine, or tryptophan residues. nih.gov
By understanding these potential interaction sites, medicinal chemists can rationally design modifications to this compound to enhance its binding affinity, selectivity, and ultimately, its therapeutic efficacy.
In Silico ADMET Prediction for Preclinical Assessment
In the preclinical phase of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical. In silico methods, which utilize computational models, have become indispensable tools for predicting these properties, allowing for the early identification of candidates with favorable pharmacokinetic and safety profiles. researchgate.net These predictive models are built on data from a vast array of chemical structures and their experimentally determined ADMET properties. For piperidine derivatives, including "this compound," these in silico tools can provide crucial insights into their potential as drug candidates.
Metabolic Stability Prediction
The metabolic stability of a drug candidate is a key determinant of its oral bioavailability and dosing regimen. A primary focus of metabolic stability prediction is the interaction of the compound with cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. researchgate.net In silico models can predict whether a compound is a substrate or an inhibitor of various CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Below is a predictive table illustrating the likely metabolic stability profile for a generic piperidine derivative with structural similarities to "this compound," based on common in silico model outputs.
| Parameter | Predicted Outcome | Implication |
| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | Possible | May affect the metabolism of a wide range of co-administered drugs. |
| CYP1A2 Inhibitor | Unlikely | Lower potential for interactions with substrates of this isoform. |
| CYP2C9 Inhibitor | Unlikely | Lower potential for interactions with substrates of this isoform. |
| CYP2C19 Inhibitor | Possible | Potential for drug-drug interactions. |
| Overall Metabolic Stability | Moderate | The presence of multiple potential metabolic sites may lead to a moderate rate of clearance. |
Note: This data is predictive and based on general characteristics of piperidine derivatives.
Bioavailability Prediction
Oral bioavailability is a critical parameter for orally administered drugs, representing the fraction of the dose that reaches systemic circulation. In silico tools predict bioavailability by evaluating a range of physicochemical and pharmacokinetic properties. researchgate.net These include adherence to established drug-likeness rules, such as Lipinski's Rule of Five, as well as predictions of gastrointestinal (GI) absorption and aqueous solubility.
For "this compound," its molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (log P) would be calculated to assess its drug-likeness. Piperidine-based compounds often exhibit favorable physicochemical properties and high gastrointestinal absorption. researchgate.net
The following interactive table presents a predicted bioavailability profile for a compound with the structural features of "this compound," based on typical in silico predictions for related molecules.
| Property | Predicted Value/Outcome | Significance for Bioavailability |
| Physicochemical Properties | ||
| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five. researchgate.net |
| Log P (Lipophilicity) | 1-3 | Optimal range for membrane permeability and solubility. |
| Hydrogen Bond Donors | < 5 | Compliant with Lipinski's Rule of Five. researchgate.net |
| Hydrogen Bond Acceptors | < 10 | Compliant with Lipinski's Rule of Five. researchgate.net |
| Pharmacokinetics | ||
| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut. researchgate.net |
| Aqueous Solubility | Moderately Soluble | Affects dissolution and subsequent absorption. |
| Blood-Brain Barrier (BBB) Permeant | Unlikely | May not readily cross into the central nervous system. |
| P-glycoprotein (P-gp) Substrate | Likely | May be subject to efflux from cells, potentially reducing bioavailability. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Yes | Favorable for oral bioavailability. researchgate.net |
| Bioavailability Score | ~0.55 | Indicates a good probability of having favorable pharmacokinetic properties. |
Note: This data is predictive and based on general characteristics of piperidine derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are powerful computational techniques that provide a detailed view of the conformational flexibility of a molecule and its dynamic interactions with a biological target over time. For "this compound," MD simulations can elucidate its preferred three-dimensional structures in different environments and how it interacts with a receptor's binding site.
For "this compound," MD simulations could be employed to:
Determine the dominant conformations of the molecule in an aqueous solution.
Analyze the flexibility of the piperidine ring and the rotational freedom of the benzyl groups.
Simulate the binding process to a target protein, identifying key interacting residues and the stability of the binding pose.
Calculate the binding free energy, providing a quantitative measure of the binding affinity.
This information is invaluable for understanding the structure-activity relationship and for guiding the rational design of more potent and selective analogs.
Structure Activity Relationship Sar Studies of 1 Benzyl 4 Substituted Piperidine 4 Carboxylic Acid Derivatives
Impact of N-Benzyl Substituents on Biological Activity and Selectivity
The N-benzyl group is a critical component of the 1-benzyl-4-substituted piperidine-4-carboxylic acid pharmacophore, playing a significant role in molecular recognition by biological targets. Alterations to this moiety, such as the introduction of substituents on the phenyl ring or its replacement with other aralkyl groups, can profoundly affect a compound's biological activity and selectivity.
Research on 1-aralkyl-4-benzylpiperidine derivatives as sigma (σ) receptor ligands has shown that modifications to the aralkyl moiety can lead to a wide range of affinities and selectivities for σ1 and σ2 receptor subtypes. nih.gov Similarly, in the context of developing dual inhibitors for acetylcholinesterase (AChE) and serotonin (B10506) transporter (SERT) for potential use in Alzheimer's disease, the substitution pattern on the N-benzyl group is crucial. nih.gov For instance, the presence of halogen substituents at the 3-position of the aromatic ring in the benzylpiperidine moiety did not lead to an enhancement of activity towards AChE or SERT. nih.gov
Furthermore, studies on pirfenidone (B1678446) analogues, which feature a related structural core, have indicated that while a benzyl (B1604629) ether moiety can confer strong antifibrotic effects, the addition of either electron-withdrawing or electron-donating groups on the benzene (B151609) ring leads to a reduction in potency, suggesting that unsubstituted aromatic rings may be preferred for certain targets. acs.org The chemical nature of the substituent on the piperidine (B6355638) nitrogen, its distance from the basic nitrogen, and its orientation are all determining factors for selectivity, particularly for sigma sites over other receptors like dopamine (B1211576) D2 or serotonin 5-HT2 receptors. nih.gov In some cases, structural modifications that introduce steric bulk on the benzylpiperidine moiety have been found to enhance selectivity towards butyrylcholinesterase (BuChE). nih.gov
The following table summarizes the impact of N-benzyl substituents on the biological activity of selected 1-benzylpiperidine (B1218667) derivatives.
| Compound ID | N-Substituent | Target(s) | Key Finding | Reference(s) |
| 8-10 | 3-halo-benzyl | AChE, SERT | No enhanced activity observed. | nih.gov |
| Not specified | Benzyl with steric bulk | BuChE, SERT | Enhanced selectivity for BuChE. | nih.gov |
| 6b, 6c, 6d | Substituted benzyl ether | Fibrosis markers | Reduced potency compared to unsubstituted benzyl ether. | acs.org |
Role of 4-Position Substituents (e.g., phenyl, phenylamino, difluoro) on Receptor Binding and Enzyme Inhibition
The substituent at the 4-position of the piperidine ring is another key determinant of the pharmacological profile of this class of compounds. The nature of this substituent directly influences interactions with the binding sites of receptors and the active sites of enzymes.
For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives evaluated for their affinity at σ receptors, the unsubstituted phenylacetamide compound displayed high affinity and selectivity for σ1 receptors. acs.org The introduction of halogen substituents on this phenyl ring generally increased affinity for σ2 receptors, while electron-donating groups like hydroxyl, methoxy, or amino groups resulted in weaker affinity for σ2 receptors but moderate affinity for σ1 receptors. acs.org
The following table presents data on the impact of 4-position substituents on the receptor binding of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives.
| Compound | 4-Position Substituent | σ1 Ki (nM) | σ2 Ki (nM) | Reference(s) |
| 1 | N-phenylacetamide | 3.90 | 240 | acs.org |
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of 1-benzyl-4-substituted piperidine-4-carboxylic acid derivatives, bioisosteric transformations at the 4-position can lead to the discovery of novel analogs with improved pharmacological profiles. For example, replacing a carboxylic acid group with other acidic moieties or non-acidic groups that can mimic its hydrogen bonding capabilities can significantly alter the compound's properties. The design of such analogs is often guided by the understanding of the key interactions between the parent molecule and its biological target.
The conformational flexibility of the piperidine ring is an important factor in how these ligands adapt to the binding sites of their targets. The ring can adopt various conformations, such as chair, boat, and twist-boat, and the preferred conformation can be influenced by the nature of the substituents at the 1 and 4 positions. This flexibility allows the molecule to optimize its interactions with the receptor or enzyme.
Variations in the ring system itself, such as the replacement of the piperidine ring with a piperazine (B1678402) ring, have been explored to understand the structural requirements for binding. nih.gov Comparative studies have shown that piperazine derivatives may bind to σ1 receptors in a different manner than their piperidine counterparts, suggesting that the nature of the heteroatom in the ring can significantly impact the binding mode. nih.gov Furthermore, the comparison of cyclic amines like piperidine, morpholine, and thiomorpholine (B91149) in related scaffolds has revealed that these variations can have a substantial effect on biological activity. acs.org
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful computational tool in medicinal chemistry that helps in understanding the essential molecular features responsible for a compound's biological activity. fiveable.me A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. nih.gov This approach is particularly useful when the three-dimensional structure of the target is unknown (ligand-based pharmacophore modeling) or can be used in conjunction with a known target structure (structure-based pharmacophore modeling). dergipark.org.tr
For 1-benzyl-piperidine derivatives, pharmacophore models have been developed to guide the design of new ligands. molbnl.it These models can identify the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions that are crucial for binding. By using these models, virtual screening of compound libraries can be performed to identify new potential hits, and lead compounds can be optimized to enhance their activity and selectivity. dergipark.org.tr The integration of pharmacophore modeling with other computational techniques, such as molecular docking and machine learning, can further refine the drug design process. nih.gov
Correlation between Structural Features and Preclinical Pharmacological Profiles
The preclinical pharmacological profile of a 1-benzyl-4-substituted piperidine-4-carboxylic acid derivative is a direct consequence of its structural features. A strong correlation exists between specific structural modifications and the observed in vitro and in vivo activities.
For example, in the pursuit of σ1 receptor ligands, quantitative structure-activity relationship (QSAR) studies have been conducted on N-(1-benzylpiperidin-4-yl)phenylacetamides. acs.org These studies revealed that for several substituents (Cl, Br, F, NO2, and OMe), the 3-substituted analogs on the phenylacetamide ring showed higher affinity for both σ1 and σ2 receptors compared to the corresponding 2- and 4-substituted analogs. acs.org The selectivity for σ1 receptors followed the trend of 3 > 2 ≈ 4 for these substituted analogs. acs.org
Furthermore, certain 1-aralkyl-4-benzylpiperidine derivatives have demonstrated a remarkable affinity for both sigma and 5-HT(1A) receptors, with Ki values in the nanomolar range, while being selective with respect to D(2) receptors. nih.gov Some of these compounds also exhibited a partial agonist profile in a human 5-HT(1A) functional assay, suggesting their potential as atypical antipsychotic agents. nih.gov This highlights how specific structural arrangements can lead to polypharmacology, which can be therapeutically beneficial.
The table below illustrates the correlation between structural features and the pharmacological profile of selected piperidine derivatives.
| Compound Series | Structural Feature | Pharmacological Profile | Potential Application | Reference(s) |
| N-(1-benzylpiperidin-4-yl)phenylacetamides | 3-substitution on phenylacetamide ring | Higher affinity for σ1 and σ2 receptors | σ receptor modulation | acs.org |
| 1-aralkyl-4-benzylpiperidines (e.g., 9aa, 9ba, 9ab) | Specific aralkyl groups | High affinity for σ and 5-HT(1A) receptors; partial 5-HT(1A) agonism | Atypical antipsychotics | nih.gov |
| 1-benzylpiperidine derivatives | Introduction of fluorine at para position of 2-phenylacetate moiety | Most potent AChE inhibitor in the series | Alzheimer's disease | nih.gov |
Design Principles for Optimizing Potency and Selectivity
Based on the extensive SAR studies on 1-benzyl-4-substituted piperidine-4-carboxylic acid derivatives, several key design principles have emerged for optimizing potency and selectivity.
Fine-tuning the N-aralkyl group: The nature and substitution pattern of the N-aralkyl moiety are critical for modulating activity and selectivity. For some targets, an unsubstituted benzyl group is optimal, while for others, specific substitutions or the use of different aralkyl groups can enhance binding to the desired target and reduce off-target effects.
Strategic modification of the 4-position substituent: The group at the 4-position of the piperidine ring plays a crucial role in anchoring the ligand to the binding site. The size, electronics, and hydrogen bonding capacity of this substituent must be carefully considered. For instance, the strategic placement of halogen atoms or electron-donating groups can significantly influence affinity and selectivity for different receptor subtypes. acs.org
Exploiting polypharmacology: For complex diseases, designing ligands that can interact with multiple targets can be a valuable strategy. nih.gov By carefully combining structural features known to confer affinity for different targets, multi-target-directed ligands can be developed.
Utilizing computational tools: The integration of pharmacophore modeling, QSAR, and molecular docking into the design process is essential for rational drug design. These tools can help in prioritizing compounds for synthesis and testing, thereby accelerating the discovery of potent and selective ligands. nih.govdergipark.org.tr
Mechanistic Investigations of Biological Activities in Preclinical Research
Modulation of G-protein Coupled Receptors (GPCRs)
There is no available information on whether 1,4-Bis-benzyl-4-piperidinecarboxylic acid modulates the activity of any GPCRs.
Enzyme Inhibition Mechanisms
No studies have been found that describe the potential for this compound to act as an enzyme inhibitor.
Receptor Binding Assays and Affinity Determination
Data from receptor binding assays, which would determine the affinity of this compound for specific biological targets, are not present in the public domain.
Interaction with Transporters (e.g., GABA transporters, monoamine transporters)
There is no research documenting any interaction between this compound and any class of transporter proteins.
Disruption of Protein-Protein Interactions
The potential for this compound to interfere with or disrupt protein-protein interactions has not been investigated in any published research.
Preclinical Pharmacological Evaluation in Vitro Studies
In Vitro Assays for Target Engagement and Efficacy
The primary objective of in vitro assays is to ascertain whether a compound interacts with its intended biological target and to quantitatively assess its potency and efficacy. These assays are generally classified into three main categories: cell-based assays, radioligand binding assays, and enzyme activity assays.
Cell-based assays utilize living cells to evaluate the impact of a compound on a particular cellular function or signaling cascade. Such assays are invaluable as they furnish insights into the compound's activity within a more physiologically pertinent environment compared to purely biochemical assays.
A comprehensive review of the scientific literature has not uncovered any publicly available data pertaining to cell-based assays performed on 1,4-Bis-benzyl-4-piperidinecarboxylic acid.
Table 1: Cell-based Assay Data
| Assay Type | Cell Line | Target Pathway | Result |
| Data not available | Data not available | Data not available | Data not available |
Radioligand binding assays are employed to ascertain the affinity of a compound for a specific receptor. These assays are predicated on the use of a radiolabeled ligand that binds to the receptor of interest. The capacity of the test compound to displace this radiolabeled ligand is quantified to determine its binding affinity, typically expressed as the inhibitor constant (Ki).
No specific data from radioligand binding assays for this compound are accessible in the public domain.
Table 2: Radioligand Binding Assay Data
| Receptor Target | Radioligand Used | Binding Affinity (Ki) |
| Data not available | Data not available | Data not available |
Enzyme activity assays are designed to measure the influence of a compound on the catalytic activity of a specific enzyme. These assays can establish whether a compound functions as an inhibitor or an activator of the enzyme and can furnish data on its potency, commonly expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
There is a lack of publicly available information concerning enzyme activity assays conducted with this compound.
Table 3: Enzyme Activity Assay Data
| Enzyme Target | Assay Type | Potency (IC50/EC50) |
| Data not available | Data not available | Data not available |
In Vitro Metabolism Studies
In vitro metabolism studies are indispensable for forecasting the metabolic fate of a drug candidate within a biological system. These investigations aid in the identification of potential metabolites, the determination of the rate of metabolic conversion, and the identification of the specific enzymes responsible for metabolism.
For the purpose of identifying and profiling the metabolites of a compound, in vitro systems such as liver microsomes, hepatocytes, and S9 fractions are frequently utilized. These preparations are rich in a diverse array of drug-metabolizing enzymes. Following the incubation of the compound with these biological matrices, advanced analytical techniques, most notably liquid chromatography-mass spectrometry (LC-MS), are employed to detect and structurally elucidate the resulting metabolites.
No studies detailing the metabolite identification and profiling of this compound through the use of liver microsomes, hepatocytes, or S9 fractions have been documented in the public scientific literature.
Table 4: Metabolite Profiling Data
| In Vitro System | Major Metabolites Identified | Metabolic Pathway |
| Liver Microsomes | Data not available | Data not available |
| Hepatocytes | Data not available | Data not available |
| S9 Fractions | Data not available | Data not available |
Phenotyping studies are conducted to pinpoint the specific enzymes, predominantly cytochrome P450 (CYP) isozymes, that are accountable for the metabolism of a drug candidate. This is typically accomplished through the use of a panel of recombinant human CYP enzymes or by employing specific chemical inhibitors of various CYP isozymes in human liver microsomes.
There are no publicly accessible data regarding the phenotyping of metabolizing enzymes for this compound.
Table 5: Metabolizing Enzyme Phenotyping Data
| Enzyme Family | Specific Isozyme(s) Involved | Contribution to Metabolism (%) |
| Cytochrome P450 | Data not available | Data not available |
| Other | Data not available | Data not available |
Metabolic Stability Assessment
The metabolic stability of a drug candidate is a critical parameter evaluated during early preclinical development, as it provides an indication of its persistence in the body and potential for achieving therapeutic concentrations. This assessment is typically conducted using in vitro systems such as liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. For N-benzylpiperidine derivatives, metabolic pathways can include N-debenzylation, aromatic hydroxylation of the benzyl (B1604629) groups, and oxidation of the piperidine (B6355638) ring.
To provide a comparative context, a study on structurally related 1,4-disubstituted piperazines highlighted that modifications to the aromatic rings, such as fluorination, can significantly alter metabolic stability. For instance, fluorinating the para-position of a benzene (B151609) ring in a similar scaffold led to a notable increase in the in vitro half-life in mouse liver microsomes. This suggests that the metabolic fate of this compound would be heavily influenced by the susceptibility of its benzyl moieties to enzymatic attack.
Table 1: Hypothetical Metabolic Stability Parameters for this compound (Illustrative) This table is for illustrative purposes only, as experimental data is not available.
| Parameter | Predicted Value | System |
|---|---|---|
| In Vitro Half-life (t1/2) | Moderate to Low | Human Liver Microsomes |
| Intrinsic Clearance (Clint) | Moderate to High | Human Liver Microsomes |
Reactive Metabolite Screening
The screening for reactive metabolites is a crucial step in drug safety assessment, as these chemically reactive species can form covalent bonds with cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic drug reactions and other toxicities. Common methods for detecting reactive metabolites involve in vitro incubations with trapping agents, such as glutathione (B108866) (GSH) or cyanide, followed by mass spectrometric analysis to identify adducts.
For this compound, potential sites for metabolic activation could include the benzyl rings, which could be oxidized to form reactive arene oxides or quinone-type species. The tertiary amine of the piperidine ring could also potentially undergo oxidation to form reactive intermediates.
No specific studies on the reactive metabolite potential of this compound have been reported. However, the general principles of drug metabolism suggest that compounds containing unsubstituted aromatic rings can be susceptible to bioactivation. The likelihood of forming reactive metabolites would depend on the specific CYP enzymes involved in its metabolism and the electronic properties of the molecule.
Table 2: Potential Reactive Metabolite Trapping Results for this compound (Theoretical) This table is for illustrative purposes only, as experimental data is not available.
| Trapping Agent | Adducts Detected | Interpretation |
|---|---|---|
| Glutathione (GSH) | Not Reported | Potential for formation of electrophilic intermediates not yet assessed. |
| Cyanide (CN-) | Not Reported | Potential for formation of iminium ion intermediates not yet assessed. |
Selectivity Profiling Against Multiple Biological Targets
To understand the specificity of a compound and predict potential off-target effects, it is typically screened against a broad panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes.
Specific selectivity profiling data for this compound is not available in the public domain. However, the piperidine scaffold is a common feature in many pharmacologically active compounds with diverse biological activities. For example, various 1,4-disubstituted piperidine derivatives have been investigated for their activity as:
5-alpha-reductase inhibitors: Some N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have shown inhibitory activity against this enzyme, which is involved in steroid metabolism. nih.gov
T-type calcium channel antagonists: A series of 1,4-substituted piperidines were identified as potent and selective inhibitors of T-type calcium channels, which are implicated in neurological disorders.
Triple reuptake inhibitors: Certain 1,4-disubstituted piperazines and piperidines have been designed to inhibit the reuptake of serotonin (B10506), norepinephrine, and dopamine (B1211576).
The specific substitution pattern of this compound, with two benzyl groups, will ultimately determine its unique pharmacological profile. Without experimental data, any prediction of its primary biological target and off-target activities would be speculative.
Table 3: Illustrative Selectivity Panel for this compound (Hypothetical) This table is for illustrative purposes only, as experimental data is not available.
| Target Class | Representative Targets | Predicted Activity |
|---|---|---|
| GPCRs | Adrenergic, Dopaminergic, Serotonergic Receptors | To be determined |
| Ion Channels | Calcium, Sodium, Potassium Channels | To be determined |
| Enzymes | Kinases, Proteases, Phosphatases | To be determined |
Medicinal Chemistry Applications and Future Directions for Piperidine Carboxylic Acid Derivatives
Development as Lead Compounds and Drug Candidates
The piperidine-4-carboxylic acid scaffold is a privileged structure in drug discovery, serving as a foundational template for the development of novel therapeutic agents. Its rigid, three-dimensional nature allows for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. Derivatives of 1,4-disubstituted piperidines have been successfully investigated as lead compounds across various therapeutic areas.
For instance, research into 1,4-disubstituted piperazines and piperidines has led to the identification of potent triple reuptake inhibitors for monoamine neurotransmitters (serotonin, norepinephrine, and dopamine), which are crucial for managing central nervous system diseases. nih.gov Similarly, libraries of 1,4-disubstituted piperidine (B6355638) derivatives have been synthesized and evaluated for activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, identifying molecules with antimalarial potency comparable to chloroquine. researchgate.net
The N-benzyl piperidine motif, a key feature of 1,4-Bis-benzyl-4-piperidinecarboxylic acid, is present in numerous approved drugs and clinical candidates. nih.gov This group is known to enhance binding to the catalytic site of enzymes like acetylcholinesterase (AChE), making it a valuable component in the design of agents for Alzheimer's disease. encyclopedia.pub The combination of the N-benzyl group for target interaction and the carboxylic acid at the C4 position for modulating solubility and providing an additional interaction point makes this class of compounds highly attractive for lead optimization campaigns.
Application as Building Blocks and Scaffolds in Complex Molecule Synthesis
The piperidine framework is not only a pharmacophore in itself but also a versatile building block for the synthesis of more complex molecules. nih.govresearchgate.netrsc.org The inherent functionality of this compound—a secondary amine, a quaternary carbon center, and a carboxylic acid—offers multiple points for chemical modification and elaboration.
Chemists utilize piperidine scaffolds to construct intricate molecular architectures, including natural products and novel drug prototypes. acs.org Methodologies such as multicomponent reactions (MCRs) have been developed to efficiently generate highly functionalized and structurally diverse piperidine libraries from simple precursors. nih.govbohrium.com These one-pot reactions are atom-economical and allow for the rapid assembly of complex scaffolds, accelerating the drug discovery process. nih.govbohrium.com
The carboxylic acid group at the C4 position is particularly useful as a synthetic handle. It can be converted into a variety of other functional groups, such as esters, amides, or alcohols, or used as an anchor point for attaching the piperidine scaffold to other molecular fragments. This versatility allows for the creation of large libraries of compounds for high-throughput screening and detailed structure-activity relationship (SAR) studies.
Design of Analogs and Derivatives with Improved Pharmacological Profiles
The design of analogs based on a lead compound like this compound is a fundamental strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to different parts of the molecule affect its biological activity. amanote.comresearchgate.net
Key areas for modification on this scaffold would include:
The N-benzyl group: Substitution on the aromatic ring can influence binding affinity, selectivity, and metabolic stability. Introducing electron-withdrawing or electron-donating groups can fine-tune the electronic properties and interactions with the target protein.
The C4-benzyl group: Similar to the N-benzyl group, modification of this ring can impact hydrophobic interactions within a binding pocket. Its replacement with other bulky or aliphatic groups can probe the spatial requirements of the target.
The C4-carboxylic acid: Esterification or amidation of this group can alter the compound's polarity, solubility, and ability to permeate cell membranes. drugdesign.org It is often a critical interaction point, forming hydrogen bonds or salt bridges with the receptor. drugdesign.org
For example, in the development of novel antipsychotics, piperidine-amide derivatives have been optimized to achieve a multi-target profile, balancing affinities for dopamine (B1211576) and serotonin (B10506) receptors to improve efficacy and reduce side effects. nih.gov Similarly, in the pursuit of M5 antagonists, a "mix and match" approach combining fragments from different lead compounds generated a novel piperidine amide-based series with improved metabolic clearance profiles. nih.gov This iterative process of design, synthesis, and testing is central to developing derivatives with superior pharmacological characteristics.
Interactive Table: Structure-Activity Relationship (SAR) Insights for Piperidine Derivatives
| Scaffold Position | Modification | Potential Impact on Pharmacological Profile | Example Therapeutic Area |
|---|---|---|---|
| N-Substituent (e.g., N-benzyl) | Aromatic ring substitution (e.g., adding methoxy groups) | Modulates cation-π interactions, can improve binding affinity and selectivity. | Renin Inhibitors drugdesign.org |
| C4-Position | Varying substituents (e.g., phenyl, ester, amide) | Influences potency and selectivity by occupying different sub-pockets of the target. | Opioid Analgesics researchgate.net |
| C4-Carboxylic Acid | Esterification or Amidation | Improves membrane permeability (prodrug strategy), alters solubility, can abolish activity if the acid is critical for binding. | General Drug Design drugdesign.org |
| Piperidine Ring | Introduction of additional substituents or conformational restriction | Increases potency and can introduce selectivity for receptor subtypes. | NAPE-PLD Inhibitors researchgate.net |
Prodrug Design Strategies
The carboxylic acid functional group is a common feature in many active drugs, but its polar, charged nature can impede oral absorption and bioavailability. researchgate.netpatsnap.com Prodrug strategies are frequently employed to overcome this limitation by temporarily masking the carboxylic acid, typically as an ester. uobabylon.edu.iqresearchgate.net
For a compound like this compound, the carboxylic acid could be converted into an ester prodrug. This modification increases the molecule's lipophilicity, allowing it to more easily cross the lipid bilayers of the gastrointestinal tract. researchgate.net Once absorbed into the bloodstream, the ester is cleaved by endogenous esterase enzymes, regenerating the active carboxylic acid parent drug at the site of action. uobabylon.edu.iq
An ideal ester prodrug should be:
Chemically stable in the gut. researchgate.net
Readily absorbed. researchgate.net
Resistant to premature hydrolysis before absorption. researchgate.net
Rapidly and completely converted to the active drug in circulation. researchgate.net
This approach has been successfully applied to numerous classes of drugs, including antivirals, where prodrugs of piperidine-containing agents have been developed to enhance therapeutic efficacy. google.com
Emerging Therapeutic Areas and Unexplored Biological Activities
While piperidine derivatives are well-established in areas like CNS disorders and pain management, their structural versatility makes them candidates for a host of emerging therapeutic applications. encyclopedia.pub The unique substitution pattern of this compound could be leveraged to explore novel biological targets.
Multi-target Ligands: There is a growing trend in drug discovery to design single molecules that can modulate multiple targets, which can be particularly effective for complex diseases like Alzheimer's. N-benzyl piperidine derivatives have been designed as dual inhibitors of both histone deacetylase (HDAC) and acetylcholinesterase (AChE), showing neuroprotective and anti-aggregation activities. nih.gov
Antidiabetic Agents: The piperidine moiety is found in established antidiabetic drugs like alogliptin. mdpi.com Novel piperidine derivatives continue to be explored for their potential to inhibit enzymes like α-amylase, which is relevant for managing type 2 diabetes. mdpi.com
Anticancer and Antiviral Activities: The piperidine scaffold is present in various anticancer agents and has been explored for its potential to inhibit tumor growth. encyclopedia.pubajchem-a.com Alkaloids containing fused piperidine rings have also demonstrated significant antiviral and anti-inflammatory properties, suggesting another avenue for exploration. encyclopedia.pub
Enzyme Inhibition: Beyond common targets, piperidine derivatives have shown activity against a wide range of enzymes. They have been investigated as inhibitors of monoamine oxidase (MAO) acs.org, soluble epoxide hydrolase amanote.com, and carbonic anhydrases, indicating a broad potential for biological activity that remains to be fully explored.
Methodological Advancements in Piperidine Chemistry for Drug Discovery
The continued importance of the piperidine scaffold has driven significant innovation in synthetic organic chemistry. nih.govajchem-a.com These advancements enable the creation of more complex and precisely substituted piperidine derivatives, expanding the chemical space available for drug discovery.
Recent methodological breakthroughs include:
Catalytic C-H Functionalization: New methods using rhodium catalysts allow for the direct and site-selective functionalization of the piperidine ring at the C2, C3, or C4 positions. nih.gov This strategy avoids lengthy de novo ring syntheses and allows for the late-stage modification of complex molecules.
Dearomative Functionalization: This approach involves the stepwise functionalization of readily available pyridine (B92270) precursors to build highly decorated piperidine derivatives, offering a powerful way to access complex aliphatic structures. researchgate.net
Modular and Streamlined Synthesis: A recently developed two-step method combines biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling. news-medical.netrice.edu This modular approach dramatically simplifies the synthesis of complex piperidines, reducing step counts and avoiding the use of expensive precious metal catalysts like palladium. news-medical.netrice.edu
Advanced Cyclization and Annulation Reactions: Metal-catalyzed intramolecular cyclization and annulation reactions, using catalysts based on gold or palladium, provide efficient routes to construct the piperidine ring from acyclic precursors with high stereoselectivity. nih.govajchem-a.commdpi.com
These advanced synthetic tools empower medicinal chemists to rapidly generate novel analogs of scaffolds like this compound, accelerating the discovery of next-generation therapeutics. news-medical.net
Q & A
Advanced Research Question
Compatibility Screening: Test reactivity with peroxides, halogens, and metal oxides in controlled environments. For example, monitor exothermic reactions using differential scanning calorimetry (DSC).
Inert Atmosphere: Conduct reactions under nitrogen/argon to isolate oxidation pathways .
Post-Reaction Analysis: Use FT-IR to detect carbonyl formation (C=O stretches at ~1700 cm⁻¹) and GC-MS to identify volatile byproducts .
What methodologies mitigate data variability in solubility studies of this compound?
Advanced Research Question
Variability arises from solvent polarity, temperature, and crystallization kinetics. Mitigation strategies include:
- Standardized Solvent Systems: Use USP-classified solvents (e.g., DMSO, ethanol) with controlled water content.
- Dynamic Light Scattering (DLS): Monitor particle size distribution during solubility assays to detect aggregation.
- Thermodynamic Modeling: Apply Hansen solubility parameters to predict miscibility and optimize co-solvent blends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
